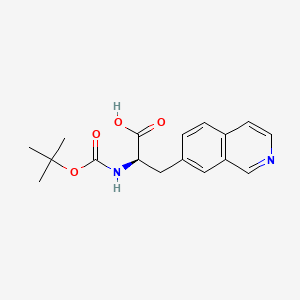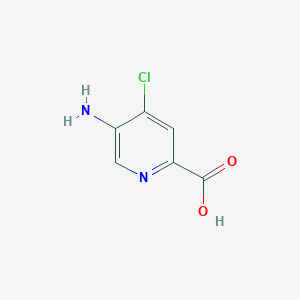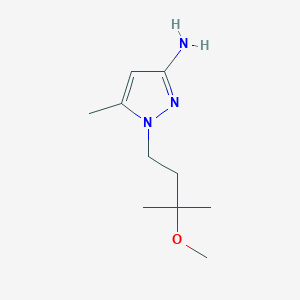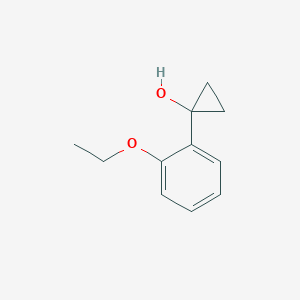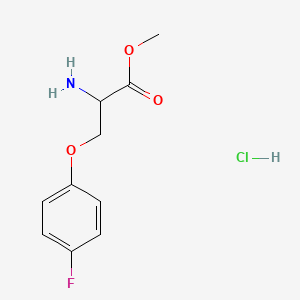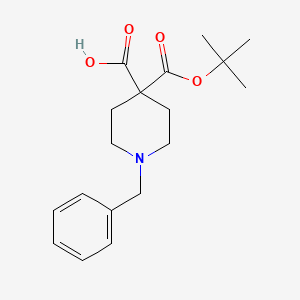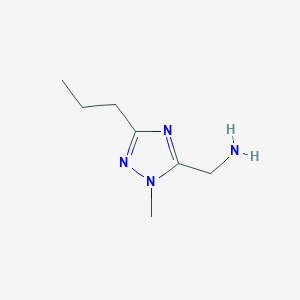
4-Difluoromethoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Difluoromethoxy-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H10F2NO3S It is characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde. This intermediate is then subjected to O-alkylation, followed by oxidation and N-acylation reactions. The final step often involves the use of sodium hydroxide as an alkali to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of robust catalysts and controlled reaction environments are crucial to maintain the quality and consistency of the final product.
化学反応の分析
Types of Reactions: 4-Difluoromethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
4-Difluoromethoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool for studying enzyme interactions and protein functions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Difluoromethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms . This inhibition disrupts the metabolic processes of the target organisms, leading to their death or growth inhibition.
類似化合物との比較
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound shares the difluoromethoxy group but differs in its overall structure and applications.
4-(Difluoromethoxy)benzenesulfonamide: Similar in structure but lacks the methyl group, which may affect its reactivity and applications.
Uniqueness: 4-Difluoromethoxy-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial use.
特性
分子式 |
C8H9F2NO3S |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
4-(difluoromethoxy)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-4-6(15(11,12)13)2-3-7(5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
InChIキー |
YUFREVJHVKINMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


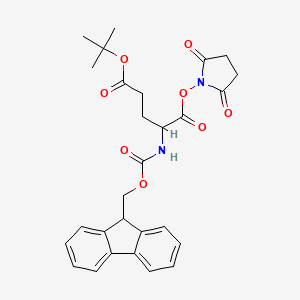
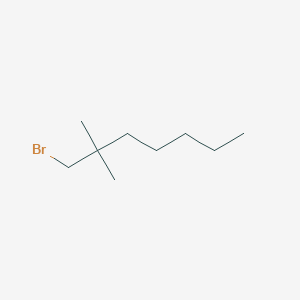
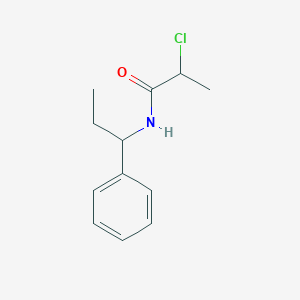

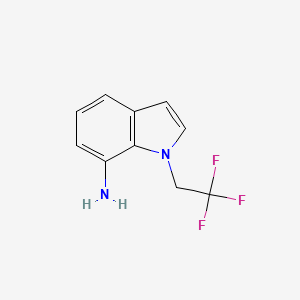
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
